N-(4-Isoxazolyl)formamide

Description

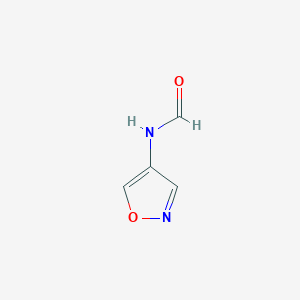

N-(4-Isoxazolyl)formamide (CAS: 108511-99-5) is an organic compound with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol. It is characterized by a formamide group (-NHCHO) attached to the 4-position of an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. Key physicochemical properties include a polar surface area (PSA) of 55.13 Ų and an exact mass of 112.02732 Da . This compound is primarily utilized in synthetic chemistry as a precursor for heterocyclic derivatives, such as triazinanones and oxadiazinanones, which are relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-5-4-1-6-8-2-4/h1-3H,(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHPAKBRWMFSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549979 | |

| Record name | N-1,2-Oxazol-4-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108511-99-5 | |

| Record name | N-1,2-Oxazol-4-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Formamide Derivatives

Structural and Functional Analogues

The following compounds share structural similarities with N-(4-Isoxazolyl)formamide, differing in substituents, heterocyclic systems, or bioactivity profiles:

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Bioactivity

- (Z/E)-N-(4-Hydroxystyryl)formamide (Compounds 3 and 4 from Penicillium chrysogenum) exhibit selective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL .

Structural Influences on Activity

- The pyrazole substituent in N-(4-(1H-pyrazol-1-yl)phenyl)formamide enhances its stability under acidic conditions compared to the isoxazole analogue, as observed in phytochemical studies .

- β-D-xyloside conjugation in N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside increases water solubility, a critical factor in fungal metabolite bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.